molecular formula C9H15F3N2O2 B1403512 3-(Boc-amino)-3-(trifluoromethyl)azetidine CAS No. 1408076-17-4

3-(Boc-amino)-3-(trifluoromethyl)azetidine

Cat. No. B1403512
M. Wt: 240.22 g/mol
InChI Key: SIADIFBYRRWVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Boc-amino)-3-(trifluoromethyl)azetidine (3-Boc-3-TFMA) is an organic compound composed of an azetidine ring with a trifluoromethyl group and a Boc-amino group attached. It is a precursor to a variety of biologically active molecules and is widely used in academic and industrial research. It has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives : A study by Gudelis et al. (2023) described an efficient synthetic route for preparing heterocyclic amino acid derivatives containing azetidine and oxetane rings, starting from (N-Boc-azetidin-3-ylidene)acetate (Gudelis et al., 2023).

  • Exploration as Triple Reuptake Inhibitors : Han et al. (2014) explored 3-aminoazetidine derivatives for the development of broad-spectrum antidepressants, highlighting the potential of these compounds in pharmaceutical research (Han et al., 2014).

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid : Van Hende et al. (2009) evaluated synthetic strategies for creating a new cyclic fluorinated beta-amino acid, indicating the role of such compounds as building blocks in medicinal chemistry (Van Hende et al., 2009).

  • Nickel-Catalyzed trans-Selective Aryldifluoroalkylation : Xu et al. (2020) reported on the nickel-catalyzed trans-selective dicarbofunctionalization of N-Boc-2-pyrroline and N-Boc-2-azetine, offering an efficient access to pyrrolidine- and azetidine-containing fluorinated amino acids (Xu et al., 2020).

  • Recent Advances in Synthetic Facets of Azetidines : Mehra et al. (2017) reviewed the recent developments in the synthetic strategies of functionalized azetidines, underscoring their versatility as heterocyclic synthons (Mehra et al., 2017).

  • Synthesis of N-Aryl β-Amino Alcohols by Trifluoroacetic Acid : Roy et al. (2015) presented a synthesis method for N-aryl β-amino alcohol derivatives, highlighting the use of azetidines in this reaction (Roy et al., 2015).

properties

IUPAC Name

tert-butyl N-[3-(trifluoromethyl)azetidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O2/c1-7(2,3)16-6(15)14-8(4-13-5-8)9(10,11)12/h13H,4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIADIFBYRRWVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CNC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201140118
Record name Carbamic acid, N-[3-(trifluoromethyl)-3-azetidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Boc-amino)-3-(trifluoromethyl)azetidine

CAS RN

1408076-17-4
Record name Carbamic acid, N-[3-(trifluoromethyl)-3-azetidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408076-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[3-(trifluoromethyl)-3-azetidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Boc-amino)-3-(trifluoromethyl)azetidine
Reactant of Route 2
3-(Boc-amino)-3-(trifluoromethyl)azetidine
Reactant of Route 3
3-(Boc-amino)-3-(trifluoromethyl)azetidine
Reactant of Route 4
Reactant of Route 4
3-(Boc-amino)-3-(trifluoromethyl)azetidine
Reactant of Route 5
Reactant of Route 5
3-(Boc-amino)-3-(trifluoromethyl)azetidine
Reactant of Route 6
Reactant of Route 6
3-(Boc-amino)-3-(trifluoromethyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.